molecular formula C19H22INO4 B026001 Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate CAS No. 102571-27-7

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate

Cat. No. B026001
M. Wt: 455.3 g/mol
InChI Key: JOJHLDWCLBKCCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate, also known as DHEX, is a cationic surfactant that has gained attention in the scientific community due to its unique properties. It is a quaternary ammonium compound that is synthesized through a simple and efficient method. In recent years, DHEX has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism Of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is not fully understood. However, it is believed that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate interacts with the hydrophobic regions of biomolecules, leading to their solubilization and stabilization. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also interact with the hydrophilic regions of biomolecules, leading to their dispersion and stabilization.

Biochemical And Physiological Effects

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and can interact with negatively charged biomolecules, leading to potential interference with cellular processes.

Advantages And Limitations For Lab Experiments

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has several advantages for use in laboratory experiments. It is a highly efficient surfactant that can be used for the separation and purification of biomolecules. It is also a relatively inexpensive reagent and can be easily synthesized in large quantities. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and may interfere with negatively charged biomolecules. Additionally, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate may not be suitable for use in experiments that require the preservation of the native structure of biomolecules.

Future Directions

There are several potential future directions for the use of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate in scientific research. One potential application is in the development of new drug delivery systems. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of therapeutic agents, and further research could lead to the development of new and more efficient drug delivery systems. Another potential application is in the development of new surfactants for the separation and purification of biomolecules. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has unique properties that make it an attractive option for use in this field, and further research could lead to the development of new and more efficient surfactants. Finally, further research could be conducted to better understand the mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate and its potential interactions with biomolecules. This could lead to the development of new and more efficient methods for the separation and purification of biomolecules.

Synthesis Methods

The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a straightforward process that involves the reaction of 2-(2-hydroxyethoxy)ethylamine with methyl iodide. The resulting product is then reacted with xanthenecarboxylic acid to obtain the final product, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate. The synthesis method is relatively simple and can be performed under mild conditions, making it an attractive option for large-scale production.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to be an effective surfactant for the separation and purification of proteins and nucleic acids. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also be used as a stabilizer for enzymes and other biomolecules. In addition, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of drugs and other therapeutic agents.

properties

CAS RN

102571-27-7

Product Name

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate

Molecular Formula

C19H22INO4

Molecular Weight

455.3 g/mol

IUPAC Name

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

JOJHLDWCLBKCCZ-UHFFFAOYSA-M

SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

Canonical SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

synonyms

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.